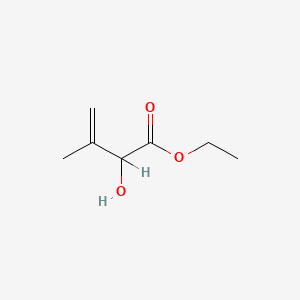

3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester

Übersicht

Beschreibung

“3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester” is a chemical compound with the formula C7H14O3. It is also known by other names such as Butyric acid, 2-hydroxy-3-methyl-, ethyl ester; Ethyl 2-hydroxyisovalerate; Ethyl 2-hydroxy-3-methylbutanoate; Ethyl 2-hydroxy-3-methylbutyrate .

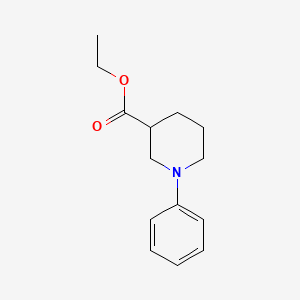

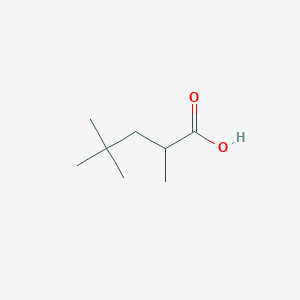

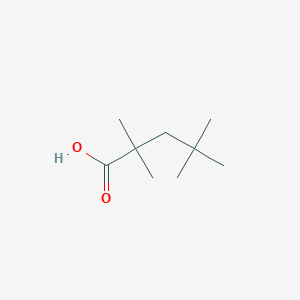

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon backbone with an ester functional group (COO), a hydroxyl group (OH), and a methyl group (CH3) attached . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The molecular weight of “3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester” is 146.1843 . Other physical and chemical properties such as boiling point, melting point, solubility, and others are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

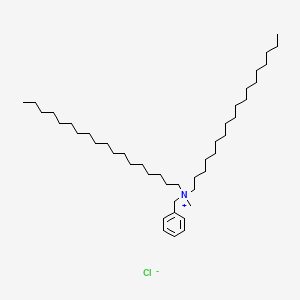

Wine Aroma Modulation

Ethyl 2-hydroxy-3-methylbutanoate has been identified as a potential marker of lactic acid bacteria esterase activity in wines . However, the concentrations found in wines were considerably below the detection threshold, indicating no direct effect of these compounds on fruity aroma modulation .

Food and Beverage Flavoring

This compound occurs widely in the aroma volatiles of fruits, beverages, and other foodstuffs. It has been identified in olive oil, as well as in fruits such as pineapple, blueberries, banana, and some Asian fruits . It has also been quantified in alcoholic beverages such as apple cider, mango and guava wines, and several spirits .

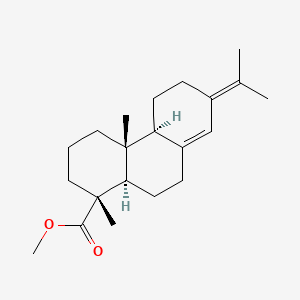

Isoprenoid Biosynthesis

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) reductase (IspH), which is involved in isoprenoid biosynthesis, is a [4Fe-4S] cluster-containing enzyme . Isoprenoids, including steroids and terpenes, are one of the largest and most diverse classes of natural products .

Biofuel Production

Many studies have revealed that isoprenoid compounds are an alternative to petroleum-derived fuels . Thus, ecofriendly methods harnessing the methylerythritol phosphate pathway in microbes to synthesize isoprenoid compounds have received notable attention from researchers .

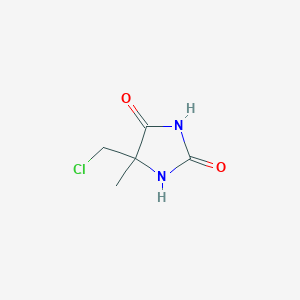

Drug Target for Infectious Diseases

IspH is considered to be an attractive drug target for infectious diseases such as malaria and tuberculosis due to its survivability in most pathogenic bacterium and its absence in humans .

Synthesis of Coumarins and Xanthenes

The compound has been used in the synthesis of 2-hydroxy-3-methylbut-3-enyl substituted coumarins and xanthenes .

Wirkmechanismus

Ethyl 2-hydroxy-3-methylbut-3-enoate, also known as 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester, is an organic compound with the molecular formula C7H12O3 . This compound is of interest in various fields, including the fragrance industry, due to its floral and fruity scent . The following sections provide a hypothetical overview based on general principles of biochemistry and pharmacology.

Pharmacokinetics

Its lipophilicity suggests that it could be absorbed through biological membranes, distributed within lipid compartments of the body, metabolized by enzymatic processes, and excreted via renal or hepatic routes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of Ethyl 2-hydroxy-3-methylbut-3-enoate. For instance, extreme temperatures or pH levels might affect the compound’s stability or its interactions with targets .

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-3-methylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h6,8H,2,4H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQFOMVLRAEQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885558 | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

CAS RN |

33537-17-6 | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33537-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033537176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butenoic acid, 2-hydroxy-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethane, 1,2-bis[(4-amino-3-furazanyl)oxy]-](/img/structure/B3051335.png)